Product packaging for Lucifer yellow ethylenediamine(Cat. No.:)

Lucifer yellow ethylenediamine

Cat. No.: B12393928
M. Wt: 491.6 g/mol
InChI Key: DZLBCTJAVKJWJD-UHFFFAOYSA-L
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Description

Historical Trajectory of Fluorescent Tracers in Cell Biology

The journey of fluorescent tracers began in the late 19th century with the synthesis of the first fluorophore, fluorescein (B123965), by Adolf von Baeyer in 1871. However, its application in biological research took several decades to materialize. A pivotal moment came in 1941 when Albert Coons and his colleagues developed the technique of immunofluorescence. They successfully conjugated fluorescein to antibodies, enabling the specific labeling and visualization of proteins within cells and tissues. This breakthrough sparked an explosion in the use of fluorescent molecules in biology.

The following decades saw the development of a wide array of synthetic fluorescent dyes. A significant leap forward occurred with the discovery and development of Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria in the 1960s. The realization that the gene for GFP could be attached to the genes of other proteins allowed researchers to create genetically encoded fluorescent markers. This heralded a new era of live-cell imaging, enabling the tracking of protein localization and dynamics in real-time without the need for invasive dye injection. The subsequent development of a whole palette of fluorescent proteins, with colors spanning the visible spectrum, has provided researchers with powerful tools to study complex cellular processes.

Genesis and Early Applications of Lucifer Yellow in Research

Amidst the growing field of fluorescent probes, Lucifer yellow was introduced in 1978 by Walter W. Stewart. medchemexpress.com It was designed specifically as a highly fluorescent, water-soluble dye that could be microinjected into cells. A key feature of Lucifer yellow is that it is a polar molecule and therefore membrane-impermeant, meaning it cannot easily cross intact cell membranes. nih.gov This property made it superior to its predecessor, fluorescein, for certain applications. While fluorescein could leak out of cells, Lucifer yellow was well-retained within the injected cell and could only pass to adjacent cells through direct channels like gap junctions. nih.gov

These characteristics made Lucifer yellow an invaluable tool for two main areas of research:

Neuronal Morphology: When injected into a single neuron, the dye fills the entire cell, including its fine dendritic and axonal branches. This allows for the detailed visualization of the neuron's complex three-dimensional structure. The original formulation, Lucifer yellow CH (containing a carbohydrazide (B1668358) group), could be covalently linked to surrounding biomolecules by aldehyde fixation, creating a permanent record of the cell's morphology for later microscopic analysis. medchemexpress.comwikipedia.org

Intercellular Communication: Lucifer yellow became the gold standard for studying "dye coupling" between cells. nih.gov If a dye-injected cell is connected to its neighbors by gap junctions, the Lucifer yellow molecules will pass through these channels, labeling the coupled cells. This provided a direct and visual method to investigate the presence and extent of functional gap junctional communication in various tissues. nih.govplos.org

Role of Lucifer Yellow Ethylenediamine (B42938) as a Modern Biological Probe

Lucifer yellow ethylenediamine is a derivative of Lucifer yellow that has been modified to enhance its utility as a biological probe. thermofisher.comthermofisher.com It retains the fundamental properties of the parent molecule—intense fluorescence and membrane impermeability—while offering additional chemical versatility.

Like the carbohydrazide (CH) version, this compound is a polar tracer that is fixable with standard aldehyde-based fixatives, which is crucial for preserving the stained structures for detailed morphological examination. thermofisher.comthermofisher.com The defining feature of this derivative is the ethylenediamine group, which provides a reactive primary amine. This amine group allows the dye to be covalently coupled to other molecules, such as those containing aldehydes or ketones, through the formation of a Schiff base, which can then be stabilized by reduction. medchemexpress.comszabo-scandic.com

This chemical reactivity makes this compound not just a tracer in its own right, but also a versatile building block for creating more complex, custom probes. thermofisher.comthermofisher.com Its applications are rooted in its ability to be precisely delivered and fixed within cells, providing high-contrast visualization for various research questions.

Key Research Applications:

Neuronal Tracing: It is used as a microinjectable tracer to delineate neuronal morphology, similar to Lucifer yellow CH. biotium.combiotium.com

Gap Junction Studies: It is employed to study cell-to-cell communication by monitoring its transfer between coupled cells. nih.gov The known molecular weight and charge of the dye help in characterizing the permeability and selectivity of different gap junction channels. nih.govresearchgate.net

Endocytosis Tracer: The uptake of Lucifer yellow derivatives by fluid-phase endocytosis allows researchers to study this fundamental cellular process. researchgate.netnih.gov Once internalized, the dye accumulates in vesicles and can be tracked as it moves through the endocytic pathway. nih.gov

The table below summarizes the key characteristics and uses of this compound in research.

PropertyDescriptionResearch Application
Fluorescence Intense yellow-green fluorescenceHigh-contrast visualization in fluorescence microscopy.
Polarity High; membrane-impermeantConfined to the injected cell or cells connected by gap junctions; used as a tracer for endocytosis.
Fixability Can be fixed in place with aldehyde fixatives (e.g., formaldehyde).Allows for permanent sample preparation and detailed post-staining morphological analysis, including electron microscopy.
Reactivity Contains a primary amine group from the ethylenediamine moiety.Can be conjugated to other molecules (e.g., via Schiff base formation) to create novel probes; serves as a building block.

This compound and related compounds like biotin (B1667282) ethylenediamine (also known as Neurobiotin) have been instrumental in studies designed to distinguish between different types of gap junctions based on their permeability to molecules of varying size and charge. biotium.comnih.gov These studies highlight the importance of having a toolkit of well-characterized tracers to probe the subtle but critical differences in cellular communication pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11K2N3O8S2 B12393928 Lucifer yellow ethylenediamine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11K2N3O8S2

Molecular Weight

491.6 g/mol

IUPAC Name

dipotassium;6-amino-2-(2-aminoethyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

InChI

InChI=1S/C14H13N3O8S2.2K/c15-1-2-17-13(18)8-4-6(26(20,21)22)3-7-11(8)9(14(17)19)5-10(12(7)16)27(23,24)25;;/h3-5H,1-2,15-16H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

DZLBCTJAVKJWJD-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Methodological Frameworks for Lucifer Yellow Ethylenediamine Application

Strategies for Intracellular Delivery of Lucifer Yellow Ethylenediamine (B42938) and Derivatives

The introduction of Lucifer yellow ethylenediamine and its derivatives into the intracellular environment is a critical step for a multitude of cell biology research applications. Various methodologies have been developed to achieve this, each with its own set of advantages and limitations. These techniques range from direct physical introduction into a single cell to the induction of uptake by a larger population of cells.

Microinjection Techniques for Single-Cell Labeling

Microinjection stands as a primary and direct method for introducing Lucifer yellow into individual cells. This technique utilizes a fine-tipped glass micropipette to inject a solution of the fluorescent dye directly into the cytoplasm of a target cell. It offers precise control over which cell is labeled and allows for the detailed visualization of cellular morphology, including intricate dendritic extensions of neurons. nih.gov

The high fluorescence of Lucifer yellow makes it an ideal candidate for microinjection, enabling clear imaging of the filled cell. nih.gov Furthermore, the dye is fixable, meaning that injected cells can be preserved for subsequent analysis, such as immunofluorescence, allowing for the correlation of cellular structure with the presence of specific proteins like enzymes, receptors, or synaptic vesicle proteins. nih.govnih.gov One of the significant applications of single-cell microinjection is in the study of gap junctional intercellular communication. After injecting Lucifer yellow into a single cell within a confluent monolayer, the extent of dye spread to neighboring cells can be observed and quantified, providing a measure of cell-to-cell communication. scielo.br

While powerful, a notable disadvantage of this method is the potential for the microelectrode to become clogged during the procedure, which can increase its electrical resistance and impact the quality of electrophysiological recordings if performed concurrently. nih.gov

ParameterDescriptionReference
Technique Direct injection of Lucifer yellow into a single cell using a fine-tipped micropipette. nih.govnih.gov
Primary Use Single-cell labeling, visualization of cellular morphology, and studies of gap junctional communication. nih.govscielo.br
Key Advantage Precise targeting of individual cells and compatibility with subsequent fixation and immunofluorescence. nih.govnih.gov
Key Disadvantage Potential for electrode clogging, which can interfere with simultaneous electrophysiological recordings. nih.gov

Electrophysiological Electrode Filling for Correlative Studies

Lucifer yellow is frequently used to fill electrophysiological recording electrodes, enabling the correlation of a cell's electrical properties with its morphology. nih.gov By including the dye in the electrode's filling solution, the recorded neuron or cell is simultaneously labeled. This allows researchers to first measure physiological parameters like membrane potential and firing patterns and then visualize the exact structure of that same cell.

This correlative approach has been instrumental in studies of various neuronal populations, including retinal bipolar cells and hypothalamic neurons. nih.gov However, a significant challenge associated with this technique is the tendency for fine-tipped electrodes filled with Lucifer yellow to clog. This clogging increases the electrode's resistance, which can compromise the stability and reliability of the electrophysiological recordings. nih.govnih.gov In some cases, neurons recorded with Lucifer yellow-filled electrodes have shown altered electrical properties, such as lower input resistances and broader, lower-amplitude spikes, when compared to recordings with other markers. nih.gov Despite these challenges, the high fluorescence of Lucifer yellow allows for excellent visualization of distal dendrites and axons in whole-mount preparations. nih.gov

FeatureFindingCell TypeReference
Application Correlating electrophysiological properties with cellular morphology.Retinal bipolar cells, hypothalamic neurons nih.gov
Advantage Allows for direct visualization of the recorded cell's structure.N/A nih.gov
Disadvantage High-resistance electrodes are prone to blocking during experiments.Hypothalamic paraventricular and supraoptic neurons nih.gov
Effect on Recordings Can lead to lower input resistances and altered spike characteristics.Hypothalamic paraventricular and supraoptic neurons nih.gov
Morphological Staining Provides highly fluorescent labeling of distal dendrites and axons.Hypothalamic paraventricular and supraoptic neurons nih.gov

Liposome-Mediated Delivery in Cellular Systems

Liposome-mediated delivery offers a method for labeling the external surface of cells with Lucifer yellow. This technique involves the conjugation of a Lucifer yellow derivative to the phospholipids that form the liposome vesicle. Specifically, a method has been described where Lucifer yellow-iodoacetamide is reacted with liposomes containing activated 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) molecules. nih.gov

When these fluorescently labeled liposomes are introduced to a cell suspension, the Lucifer yellow-DMPE derivative can be transferred to the cell membrane. nih.gov This process has been demonstrated in cellular models such as boar spermatozoa and human peripheral blood lymphocytes. nih.gov The efficiency of this transfer is dependent on factors like incubation time and temperature. For instance, in boar spermatozoa at 36°C, fluorescence begins to appear after 10 minutes of incubation, reaching a maximum at approximately 60 minutes. nih.gov This method allows for the specific incorporation of the fluorescent probe into membrane structures. nih.gov

A notable advantage of this delivery system is the apparent resistance of the incorporated dye to photobleaching, allowing for extended visualization of the labeled cells. nih.gov

Cell ModelIncubation TimeIncubation TemperatureOutcomeReference
Boar Spermatozoa10 - 60 minutes36°CLucifer yellow fluorescence appears after 10 min, reaching a maximum at 60 min. nih.gov
Human Peripheral Blood LymphocytesNot specifiedNot specifiedA poorer labeling yield (≈15%) compared to spermatozoa. nih.gov

Pinocytosis and Fluid-Phase Endocytosis-Based Uptake

Lucifer yellow can be taken up by cells through fluid-phase endocytosis, a process also known as pinocytosis, where the cell membrane engulfs small amounts of the extracellular fluid containing the dye. researchgate.netresearchgate.net This method of uptake has been observed in various cell types, including sycamore cultured plant cells and cultured atrial myocytes from adult rats. researchgate.netnih.gov

In sycamore cells, the uptake of Lucifer yellow is part of an indiscriminate trapping and internalization of external solutes, which are then delivered to the central vacuole. researchgate.net In cultured atrial myocytes, the endocytic uptake of Lucifer yellow is an energy-dependent and specifically regulated process. nih.gov Studies have shown that this uptake is inhibited by temperatures below 18°C and by certain inhibitors of protein phosphatases and cAMP-dependent protein kinases, indicating a complex regulatory mechanism. nih.gov The process involves the formation of classic clathrin-coated vesicles that fuse with endosomes. nih.gov

This uptake mechanism makes Lucifer yellow a useful marker for studying the process of fluid-phase endocytosis itself. researchgate.netresearchgate.net

Mechanically Induced Permeabilization Methods (e.g., Scrape Loading, Osmotic Shock)

Mechanically induced permeabilization methods provide a means to label a large number of cells simultaneously. One of the most common of these techniques is "scrape loading." nih.gov In this method, a layer of cultured cells is physically scraped with a sharp blade or scalpel in the presence of a solution containing Lucifer yellow. nih.govbiologists.com The cells along the scrape line are transiently permeabilized, allowing the dye to enter their cytoplasm. nih.gov

Once inside the injured cells, Lucifer yellow can then pass into adjacent, uninjured cells through functional gap junctions. nih.govresearchgate.net This makes scrape loading a particularly effective and rapid technique for studying gap junctional intercellular communication (GJIC) in a large cell population. nih.govbiologists.com The extent of dye transfer away from the scrape line provides a qualitative and quantitative measure of GJIC. researchgate.net This assay is considered one of the simplest, quickest, and most sensitive methods for assessing cell-to-cell communication. biologists.comresearchgate.net

While primarily used in cell culture, the scrape loading/dye transfer technique has also been adapted for in vivo studies. biologists.com

ATP-Induced Cell Membrane Permeabilization

Extracellular adenosine 5'-triphosphate (ATP) can induce the permeabilization of the plasma membrane in certain cell types, allowing for the uptake of molecules like Lucifer yellow. This phenomenon is primarily mediated by the activation of the P2X7 purinergic receptor, an ATP-gated ion channel. nih.govnih.gov

Sustained stimulation of the P2X7 receptor leads to the formation of a large, non-selective pore that permits the passage of molecules up to 900 Daltons. scielo.br This allows anionic dyes such as Lucifer yellow to enter the cell. nih.gov This ATP-dependent uptake of Lucifer yellow has been observed in cell types that express the P2X7 receptor, including macrophages and RAW 264.7 cells. nih.govresearchgate.net

Interestingly, research indicates that the P2X7 receptor may activate at least two distinct permeation pathways: one for cationic dyes and another for anionic dyes like Lucifer yellow. nih.gov The pathway for Lucifer yellow uptake in some cells, such as HEK-rP2X7, has been shown to be completely dependent on an increase in intracellular Ca2+ concentration for activation. nih.gov In other cell types, like Novikoff hepatoma cells, ATP treatment has been shown to induce leakage of microinjected Lucifer yellow from the cells, a process suggested to involve the opening of hemi-gap junction channels. nih.gov

The efficiency of ATP-induced Lucifer yellow uptake can be temperature-dependent, with the process being inhibited at temperatures below 20°C.

Cell TypeATP ConcentrationKey FindingReference
Macrophages3 mMStimulation with ATP in the presence of Lucifer yellow leads to dye uptake.
RAW 264.7 cells1 mMP2X7 receptor stimulation activates separate permeation pathways for anionic (Lucifer yellow) and cationic dyes. nih.govresearchgate.net
HEK-rP2X7 cellsNot specifiedLucifer yellow uptake pathway is completely dependent on intracellular Ca2+ for activation. nih.gov
Novikoff hepatoma cells5 mMATP treatment induces leakage of intracellular Lucifer yellow, potentially through hemi-gap junction channels. nih.gov
Human macrophages2 mMNo significant uptake of Lucifer yellow was observed, suggesting the permeabilization pathway is cation-selective in these cells. nih.gov

Fixation Compatibility and Signal Stabilization Techniques

Proper fixation is critical for preserving the fluorescence of this compound within cellular structures for detailed microscopic analysis. Furthermore, various techniques can be employed to stabilize and even amplify the fluorescent signal, enabling more robust and sensitive detection.

Aldehyde-Based Fixation Protocols for this compound Retention

Aldehyde-based fixatives, particularly paraformaldehyde (PFA), are commonly used to preserve tissues and cells labeled with Lucifer yellow. The carbohydrazide (B1668358) (CH) group of Lucifer yellow CH allows it to be covalently linked to surrounding biomolecules during aldehyde fixation, ensuring its retention. nih.gov The concentration of PFA can influence the quality of fixation and the preservation of fluorescence. While 4% PFA is a standard concentration for fixation, lower concentrations may be sufficient and even beneficial in some applications to preserve fine cellular structures and minimize potential quenching of the fluorescent signal. researchgate.netnih.gov Glutaraldehyde, another aldehyde fixative, can also be used, but it is known to induce significant autofluorescence, which can interfere with the detection of the Lucifer yellow signal. nih.govresearchgate.netresearchgate.net Therefore, PFA is generally the preferred aldehyde fixative for studies involving Lucifer yellow.

Paraformaldehyde (PFA) ConcentrationObservations and Effects on Lucifer Yellow SignalPrimary Application Context
1%Sufficient for immobilizing receptors and preserving fine cellular structures with minimal signal quenching. nih.govHigh-resolution imaging of delicate structures.
2%Provides a good balance between structural preservation and maintenance of fluorescence intensity. timothyspringer.orgGeneral immunofluorescence and confocal microscopy.
4%Standard concentration for robust fixation and long-term sample preservation. researchgate.netagilent.com May cause some reduction in fluorescence intensity compared to lower concentrations. researchgate.netRoutine histological preparations and long-term storage.

Antibody-Based Signal Amplification and Localization with Anti-Lucifer Yellow Antiserum

To enhance the detection of Lucifer yellow, especially in cases of weak labeling or to create a more permanent signal, antibody-based amplification methods are employed. thermofisher.com This immunocytochemical approach utilizes a primary antibody that specifically recognizes and binds to the Lucifer yellow molecule. nih.gov Subsequently, a secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase) or a fluorophore, is used to detect the primary antibody. researchgate.net This method not only amplifies the signal but also allows for the use of different detection methods, such as colorimetric assays or fluorescence imaging with different wavelengths. The use of an anti-Lucifer yellow antibody can result in well-stained, darkly filled cells, revealing even very fine processes. nih.gov

StepReagent/ProcedurePurposeTypical Duration
1. Fixation4% Paraformaldehyde (PFA) in PBSTo crosslink Lucifer yellow to cellular components and preserve morphology.10-20 minutes at room temperature. researchgate.net
2. Permeabilization0.1-0.5% Triton X-100 in PBSTo allow antibodies to access intracellular epitopes.5-10 minutes. researchgate.net
3. Blocking5-10% Normal Serum (e.g., goat serum) in PBSTo prevent non-specific antibody binding.30-60 minutes. researchgate.net
4. Primary AntibodyRabbit anti-Lucifer Yellow polyclonal antibodySpecific binding to the Lucifer yellow molecule.Overnight at 4°C or 1-2 hours at room temperature. researchgate.netmanislab.org
5. Secondary AntibodyFluorophore- or enzyme-conjugated anti-rabbit antibodyDetection of the primary antibody and signal amplification.1-2 hours at room temperature. researchgate.net

Photoconversion Approaches for Enhanced Signal Permanence and Electron Microscopy

Photoconversion is a technique that transforms the fluorescent signal of Lucifer yellow into a stable, electron-dense precipitate, making it visible for both light and electron microscopy. nih.govnih.gov This is achieved by illuminating the Lucifer yellow-labeled specimen with its excitation light in the presence of diaminobenzidine (DAB). nih.govnih.gov The excited Lucifer yellow generates reactive oxygen species that oxidize the DAB, resulting in the formation of an insoluble, dark brown polymer. nih.gov This DAB precipitate is osmiophilic, meaning it can be further stained with osmium tetroxide to enhance its electron density for transmission electron microscopy (TEM). nih.gov This allows for the precise ultrastructural localization of the Lucifer yellow-filled structures. nih.govfrontiersin.org

ParameterDescriptionTypical Values/Conditions
Reagent3,3'-Diaminobenzidine (DAB)Concentration of 1-2 mg/ml in a suitable buffer (e.g., phosphate or Tris buffer). nih.govnih.gov
Illumination SourceBright blue light from a fluorescence microscope (HBO 100-W mercury lamp). nih.govnih.govWavelength should correspond to the excitation maximum of Lucifer yellow (~428 nm). aatbio.com
Illumination DurationThe time required for the fluorescent signal to fade and a visible brown precipitate to form.Typically 30-45 minutes. nih.gov
Resulting ProductAn electron-dense, osmiophilic polymer.Appears as a fine, granular, dark precipitate under the electron microscope. nih.govnih.gov

Advanced Imaging and Visualization Methodologies

To fully exploit the capabilities of Lucifer yellow as a cellular tracer, advanced imaging techniques are essential. Confocal and multi-photon microscopy offer significant advantages over conventional widefield fluorescence microscopy by providing improved resolution, optical sectioning, and deeper tissue penetration.

Confocal Laser-Scanning Microscopy in Lucifer Yellow Research

Confocal laser-scanning microscopy (CLSM) is a powerful tool for imaging Lucifer yellow-labeled specimens. nih.govusu.edu Its key advantage is the ability to acquire thin optical sections from thick specimens, effectively removing out-of-focus fluorescence. usu.edu This results in images with significantly improved contrast and resolution compared to conventional epifluorescence microscopy. usu.edu CLSM enables the detailed three-dimensional reconstruction of labeled cells and their processes, providing valuable insights into their morphology and spatial relationships within tissues. nih.gov The technique is particularly well-suited for visualizing the fine dendritic and axonal arborizations of neurons filled with Lucifer yellow. nih.gov

AdvantageDescriptionRelevance to Lucifer Yellow Imaging
Optical SectioningA pinhole aperture rejects out-of-focus light, allowing for the collection of light from a single focal plane. researchgate.netEnables the creation of sharp, high-contrast images of Lucifer yellow-filled cells within thick tissue preparations without physical sectioning. usu.eduusu.edu
Improved Resolution and ContrastThe reduction of out-of-focus blur and background noise leads to a significant enhancement in image clarity. usu.eduAllows for the detailed visualization of fine cellular processes, such as dendritic spines and axonal varicosities, labeled with Lucifer yellow. nih.gov
3D ReconstructionSerial optical sections can be computationally reconstructed to generate a three-dimensional model of the labeled structure. nih.govProvides a comprehensive understanding of the complex morphology and spatial orientation of Lucifer yellow-injected cells. nih.gov

Multi-Photon Excitation for Deeper Tissue Penetration

Multi-photon excitation (MPE) microscopy, often two-photon microscopy, offers a significant advantage for imaging Lucifer yellow in deep, light-scattering tissues. researchgate.net This technique utilizes the near-simultaneous absorption of two or more lower-energy (longer wavelength) photons to excite the fluorophore. abberior.rocks Because longer wavelength light is scattered less by biological tissues, MPE allows for imaging at greater depths compared to the shorter excitation wavelengths used in confocal microscopy. researchgate.net Furthermore, excitation is inherently localized to the focal volume, which reduces phototoxicity and photobleaching in the out-of-focus regions, making it ideal for imaging living specimens over extended periods. researchgate.netresearchgate.net

AdvantageDescriptionRelevance to Lucifer Yellow Imaging
Deeper Tissue PenetrationUses longer wavelength (near-infrared) excitation light, which scatters less within biological tissues. researchgate.netEnables high-resolution imaging of Lucifer yellow-labeled cells located deep within intact tissues, such as the brain.
Reduced Phototoxicity and PhotobleachingExcitation is confined to the focal point, minimizing damage to the surrounding tissue. researchgate.netresearchgate.netIdeal for time-lapse imaging of dynamic cellular processes in living cells filled with Lucifer yellow.
Inherent Optical SectioningThe non-linear excitation process naturally restricts fluorescence emission to the focal volume, eliminating the need for a pinhole aperture. abberior.rocksProvides high-contrast, optically sectioned images of Lucifer yellow fluorescence with efficient light collection.

Correlative Light and Electron Microscopy via Photoconversion

Correlative Light and Electron Microscopy (CLEM) bridges the gap between the dynamic, functional imaging capabilities of fluorescence light microscopy and the high-resolution ultrastructural detail provided by electron microscopy. A key technique enabling this correlation is the photoconversion of fluorescent probes like Lucifer yellow and its derivatives into an electron-dense precipitate that is visible in the electron microscope. This process allows for the precise localization of a fluorescently labeled structure of interest within the broader ultrastructural context of the surrounding tissue.

The fundamental principle of photoconversion relies on the ability of an excited fluorophore, such as this compound, to generate reactive oxygen species. In the presence of diaminobenzidine (DAB), these reactive species catalyze the polymerization of DAB into an insoluble, osmiophilic polymer. nih.gov This polymer appears as an electron-dense precipitate in electron micrographs, thereby marking the location of the original fluorescent signal. nih.govresearchgate.net

The process typically begins with the introduction of this compound into the cells or tissues of interest, often through microinjection. nih.govnih.gov After fluorescent imaging to identify the specific cells or structures to be analyzed, the sample is fixed and incubated in a solution containing DAB. The region of interest is then illuminated with intense light of a wavelength that excites the Lucifer yellow derivative, typically in the blue range (around 470-490 nm). frontiersin.orgnih.gov This illumination triggers the localized polymerization of DAB, effectively "converting" the fluorescent signal into a stable, electron-dense marker. nih.govnih.gov Following the photoconversion reaction, the sample is processed for standard electron microscopy, including osmication, dehydration, and embedding in resin. nih.gov The resulting electron micrographs reveal the precise ultrastructural details of the photoconverted, and thus fluorescently labeled, structures. nih.gov

This technique has proven invaluable in neuroscience for mapping the connections between functionally characterized neurons and their synaptic partners. By filling a neuron with Lucifer yellow, its activity can be recorded, and subsequently, its detailed morphology and synaptic contacts can be visualized at the ultrastructural level. researchgate.netfrontiersin.org

ParameterDescriptionSource
Fluorophore Lucifer yellow derivative nih.govfrontiersin.org
Reagent 3,3'-Diaminobenzidine (DAB) nih.gov
Illumination Intense blue light (e.g., 470 nm) frontiersin.orgnih.gov
Mechanism Localized, light-induced polymerization of DAB into an electron-dense precipitate. nih.gov
Outcome Correlation of a fluorescent signal with ultrastructural detail. researchgate.net
Application Mapping neuronal connectivity, identifying subcellular localization of labeled structures. nih.govfrontiersin.org

Multi-Color Fluorescence Imaging Strategies Utilizing Lucifer Yellow Derivatives

The spectral properties of Lucifer yellow derivatives, including this compound, make them suitable for inclusion in multi-color fluorescence imaging experiments. These strategies allow for the simultaneous visualization of multiple cellular structures or molecular events, providing a more comprehensive understanding of complex biological processes. The key to successful multi-color imaging lies in the selection of fluorophores with distinct excitation and emission spectra to minimize spectral bleed-through, where the emission of one fluorophore is detected in the channel intended for another.

This compound, with its excitation maximum typically around 428 nm and emission maximum around 536 nm, can be effectively paired with other fluorophores that emit in different regions of the spectrum, such as red-fluorescent dyes. aatbio.com A common strategy involves combining Lucifer yellow with a red-emitting fluorophore like Texas Red. nih.gov In such a dual-labeling experiment, Lucifer yellow can be excited by a laser line in the blue-violet range (e.g., 488 nm), while Texas Red can be excited by a longer wavelength laser (e.g., 568 nm). nih.gov By using appropriate filter sets to separate the emission signals, the two fluorophores can be imaged simultaneously or sequentially. nih.gov

Another approach involves pairing Lucifer yellow derivatives with Alexa Fluor dyes. For instance, a Lucifer yellow dextran has been used in combination with Alexa Fluor 546 dextran. nih.gov The selection of compatible fluorophores depends on the available excitation sources and detection capabilities of the fluorescence microscope, such as a confocal laser scanning microscope equipped with multiple lasers and detectors. nih.gov

The utility of these multi-color strategies is broad. For example, in neurobiology, one cell can be filled with Lucifer yellow to visualize its morphology, while immunofluorescence with a Texas Red-conjugated antibody can be used to identify the location of specific proteins within or around that cell. nih.gov This allows for the correlation of cellular structure with molecular identity.

Fluorophore CombinationExcitation WavelengthsEmission WavelengthsApplication ExampleSource
Lucifer yellow & Texas Red488 nm (for LY), 568 nm (for TR)~536 nm (for LY), ~615 nm (for TR)Visualizing dendritic morphology (LY) and immunolabeled proteins (TR) in human brain cells. nih.gov
Lucifer yellow dextran & Alexa Fluor 546 dextranNot specifiedNot specifiedMeasuring water flux in subcellular organelles. nih.gov

Investigation of Intercellular and Intracellular Dynamics with Lucifer Yellow Ethylenediamine

Analysis of Neuronal Morphology and Connectivity

The ability of Lucifer yellow and its derivatives to brightly and completely fill the cytoplasm of a neuron makes it an invaluable tool for studying neuronal shape and connections.

Delineation of Axonal and Dendritic Architectures

Intracellular injection of Lucifer yellow ethylenediamine (B42938) and its related compound, Lucifer yellow CH, has been extensively used to delineate the complex morphology of neurons. thermofisher.com The dye rapidly diffuses throughout the neuron, filling the entire neuritic arbor and allowing for the visualization of fine structural details. researchgate.net Studies have shown that this technique provides excellent staining of dendritic arbors, making features such as dendritic spines, varicosities, and growth cones readily discernible. nih.gov

However, while dendritic filling is often comprehensive, the filling of axonal collaterals can sometimes be incomplete. nih.gov Despite this, the technique is sensitive enough to reveal significant morphological changes. For instance, in one study, injections of Lucifer yellow were used to measure the length of dendrites in untreated neurons versus those treated with an antisense agent, revealing substantial elongation in the experimental group. researchgate.net

Neuronal ConditionTypical Dendrite Length (µm)Source
Untreated Control / Sense-Treated30 - 50 researchgate.net
Antisense-Treated (1 day)> 100 researchgate.net

Functional-Structural Correlation in Neuronal Circuits

A powerful application of Lucifer yellow ethylenediamine is in correlating a neuron's function with its specific structure and connections. thermofisher.com This is often achieved by first identifying a neuron's functional properties through electrophysiological recording, using a dye-filled microelectrode, and then injecting the dye to reveal its morphology. thermofisher.com

Alternatively, the dye can be used to characterize the morphology of neurons that have been pre-identified based on their molecular characteristics through immunofluorescence. nih.gov For example, researchers have successfully filled neurons with Lucifer Yellow in fixed slices of cat visual cortex after the cells were labeled with antibodies against specific molecules like the neural cell adhesion molecule N-CAM 180 or glutamate (B1630785) dehydrogenase. nih.gov This dual-labeling technique allows for the detailed light and electron microscopic examination of immunologically characterized neuron subpopulations, linking molecular identity to cellular architecture. nih.gov

Studies on Neuronal Regeneration and Branching

Lucifer yellow serves as a biological tracer for monitoring processes of neuronal development and repair, such as neuronal branching and regeneration. medchemexpress.comselleckchem.com By filling the cytoplasm, the dye allows for clear visualization and tracking of changes in neuronal processes over time, providing insights into the dynamics of neurite outgrowth and reorganization following injury or during development.

Characterization of Intercellular Communication through Gap Junctions

This compound's properties as a small, polar molecule make it an effective probe for investigating direct cell-to-cell communication via gap junctions.

Detection and Quantitative Assessment of Dye Coupling

The transfer of Lucifer yellow from an injected cell to its neighbors is a classic method for detecting the presence of functional gap junctions, a phenomenon known as "dye coupling". medchemexpress.com The extent and rate of this dye transfer can be quantitatively assessed to characterize the level of intercellular communication.

Different cell types exhibit markedly different capacities for gap junctional intercellular communication (GJIC). Studies on cultured ependymal cells revealed extensive dye coupling, whereas co-cultured astroglial cells showed no dye transfer despite the presence of gap junction structures. nih.gov Similarly, the degree of coupling can be modulated by experimental conditions. In a co-culture model of myoblasts and cardiomyocytes, the efficiency of dye coupling among myoblasts increased dramatically when co-cultured with cardiomyocytes, and even more so with the addition of relaxin. researchgate.net

Cell Type / ConditionExtent of Dye CouplingDye Spreading TimeSource
Ciliated Ependymal Cells10 - 120 coupled cellsNot Reported nih.gov
Choroidal Ependymocytes15 - 250 coupled cellsNot Reported nih.gov
Myoblasts (Monoculture)1 - 2 coupled cells (50% of injections)15 - 20 seconds researchgate.net
Myoblasts (Co-culture)5 - 6 coupled cells (80% of injections)2 - 4 seconds researchgate.net
Myoblasts (Co-culture + Relaxin)10 - 12 coupled cells (80% of injections)2 - 4 seconds researchgate.net

Permeability Profiling and Selectivity of Gap Junctional Channels

Gap junction channels are formed by proteins called connexins, and channels composed of different connexins can exhibit distinct permeability and selectivity to molecules like Lucifer yellow. semanticscholar.orgnih.gov This selectivity appears to depend on the tracer's molecular size, charge, and structure. semanticscholar.org Lucifer yellow has a median axial diameter of 9.9 Å and a net charge of -2. nih.gov

Studies using HeLa cells transfected with different murine connexins found that Lucifer yellow could pass through all tested connexin channels (Cx26, Cx31, Cx32, Cx37, Cx40, Cx43, and Cx45). semanticscholar.org However, other tracers like propidium (B1200493) iodide and ethidium (B1194527) bromide were blocked by certain channels, demonstrating connexin-specific selectivity. semanticscholar.org Further research established a clear permeability order for anionic probes like Lucifer yellow across different connexin channels, with Cx43 being the most permeable and Cx40 the least. nih.gov

Connexin TypePermeability to Lucifer Yellow (Anionic Probe)Source
Cx43Highest nih.gov
Cx45High nih.gov
Cx26Lower nih.gov
Cx40Lowest nih.gov

This selectivity is also evident in native tissues. For example, in the rabbit retina, A-type horizontal cells are readily dye-coupled by Lucifer yellow, whereas B-type horizontal cells are not. nih.gov This impermeability in B-type cells is not due to pore size alone, as they allow the passage of the similarly sized but positively charged tracer, biotin-X cadaverine, providing strong evidence for charge-based selectivity in their gap junction channels. nih.govresearchgate.net

Role of Molecular Size and Charge in Tracer Translocation

The movement of tracer molecules like Lucifer Yellow between cells is critically dependent on their molecular size and charge. Lucifer Yellow itself is a hydrophilic molecule with a relatively low molecular weight. taylorandfrancis.com Its derivatives, including this compound, are also of a size that allows them to pass through certain cellular channels, such as gap junctions, which mediate direct intercellular communication. physiology.org

The translocation of these tracers is not solely a function of size. The charge of the molecule plays a significant role. Lucifer Yellow is an anionic dye, and its negative charge at physiological pH influences its interaction with the negatively charged inner leaflet of the plasma membrane and the channels it traverses. This electrochemical property is a key determinant in its ability to move from one cell to another.

PropertyValue/DescriptionSource
Molecular Weight 442.3 g/mol (dilithium salt) nih.gov
Charge Anionic (disulfonic acid) nih.gov
Nature Hydrophilic taylorandfrancis.comnih.gov

Exploration of Cellular Uptake and Transport Mechanisms

The entry of this compound into cells and its subsequent movement within the intracellular environment are governed by several mechanisms. While generally considered membrane-impermeant, under certain conditions and in specific cell types, it can cross the plasma membrane and become localized within organelles. scribd.comresearchgate.net

Mechanisms of Plasma Membrane Permeation

While Lucifer Yellow and its derivatives are often used as markers for membrane integrity due to their general inability to cross intact plasma membranes, several mechanisms can facilitate their entry into the cytoplasm. taylorandfrancis.comresearchgate.net These include:

Pinocytosis: A form of endocytosis where the cell engulfs extracellular fluid, including dissolved solutes like Lucifer Yellow. scribd.com

ATP-induced permeabilization: The application of extracellular ATP can create transient pores in the plasma membrane, allowing the passage of small molecules. scribd.comnih.gov

Scrape loading: A mechanical method where a layer of cells is scraped, temporarily damaging the membranes and allowing the entry of tracers from the surrounding medium. scribd.com

It is important to note that in many experimental contexts, Lucifer Yellow is introduced directly into the cytoplasm via microinjection to bypass the plasma membrane barrier. scribd.com

Intracellular Localization within Organelles (e.g., Plant Vacuoles, Endocytic Vacuoles)

Once inside the cell, Lucifer Yellow can be sequestered into various organelles. In plant cells, Lucifer Yellow CH has been observed to localize in the central vacuole. thermofisher.com This accumulation is thought to be mediated by anion-transport channels present on the tonoplast, the vacuolar membrane. scribd.com

In animal cells, such as J774 macrophages, Lucifer Yellow introduced into the cytoplasm is sequestered into cytoplasmic vacuoles that are part of the endocytic pathway. nih.gov Initially, the dye is found in compartments distinct from lysosomes, which are likely endosomes. nih.gov Over time, it is delivered to lysosomes. nih.gov This indicates that endosomes can accumulate and transport molecules from the cytoplasm. nih.gov

Cell TypeOrganelle of LocalizationPutative MechanismSource
Plant Cells (e.g., Egeria densa) Central VacuoleAnion-transport channels scribd.comthermofisher.com
Fungal Cells (Ustilago maydis) VacuolesInternalization (dependent on kinesin) researchgate.net
Macrophages (J774 cells) Endocytic Vacuoles, LysosomesSequestration from cytoplasm nih.gov

Anion Transport Channel Involvement in Cellular Uptake

The uptake of Lucifer Yellow and similar anionic dyes is not always a passive process. In some cell types, evidence points to the involvement of specific transporters. The accumulation of Lucifer Yellow in plant vacuoles is suggested to occur via anion-transport channels. scribd.com In onion epidermal cells, the uptake of another fluorescent dye, Cascade Blue hydrazide, which is also a polar tracer, is blocked by probenecid, a known inhibitor of anion transporters. thermofisher.com This suggests a carrier-mediated process.

Furthermore, studies in skate and rat hepatocytes have demonstrated that Lucifer Yellow is transported into these cells and concentrated in the bile via carrier-mediated mechanisms, rather than by simple fluid-phase endocytosis. nih.gov This transport is saturable, temperature-sensitive, and can be inhibited by other organic anions, providing strong evidence for the involvement of anion transport systems. nih.gov In J774 macrophages, the sequestration of Lucifer Yellow into cytoplasmic vacuoles is also inhibited by probenecid, indicating mediation by organic anion transporters. nih.gov

Assessment of Cellular Barrier Integrity and Permeability

A key application of Lucifer Yellow is in assessing the integrity of cellular barriers, such as epithelial and endothelial monolayers. These barriers are crucial for separating different physiological compartments. The passage of Lucifer Yellow across these barriers is a reliable indicator of their permeability.

Monitoring Transepithelial Electrical Resistance (TEER)

Therefore, TEER measurements are often complemented by permeability assays using hydrophilic marker molecules like Lucifer Yellow. taylorandfrancis.comspandidos-publications.com An increase in the flux of Lucifer Yellow across a cell monolayer, often correlated with a decrease in TEER, indicates a loss of barrier integrity. spandidos-publications.comnih.gov For instance, in studies of the intestinal epithelial barrier, a decrease in TEER and a corresponding increase in Lucifer Yellow flux are used to quantify barrier disruption. spandidos-publications.com The combination of TEER and Lucifer Yellow permeability provides a more comprehensive assessment of barrier function than either measurement alone. nih.gov

ParameterDescriptionApplication with Lucifer YellowSource
Transepithelial Electrical Resistance (TEER) Measures the electrical resistance across a cellular monolayer.Used in conjunction with Lucifer Yellow flux to assess barrier integrity. A decrease in TEER often correlates with an increase in Lucifer Yellow permeability. spandidos-publications.comnih.gov
Lucifer Yellow Flux Quantifies the amount of Lucifer Yellow that passes across a cellular barrier over time.A direct measure of paracellular permeability. An increased flux indicates compromised barrier function. taylorandfrancis.comspandidos-publications.com

Paracellular Pathway Permeability Studies

Lucifer yellow, due to its hydrophilic nature and negative charge, is widely utilized as a fluorescent tracer to assess the integrity and permeability of the paracellular pathway in epithelial and endothelial cell monolayers. nih.govtaylorandfrancis.com This pathway, located between adjacent cells, is regulated by tight junctions (TJs), which act as a selective barrier. nih.govsigmaaldrich.com An increase in the passage of Lucifer yellow across a cell monolayer from the apical to the basolateral compartment is indicative of compromised barrier function and increased paracellular permeability. tandfonline.com

Researchers employ this method in various in vitro models to study the effects of different conditions or substances on barrier integrity. For instance, in models of the human blood-brain barrier using hCMEC/D3 cells, a Lucifer yellow-based fluorescence assay is used to determine the apparent permeability coefficient (Papp), which helps quantify the formation and integrity of the tight junction barrier. nih.gov Similarly, the Caco-2 cell monolayer model, which mimics the human intestinal barrier, is frequently used to measure changes in paracellular leakage by quantifying Lucifer yellow transport. tandfonline.comfrontiersin.org Studies have shown a strong correlation between low transepithelial electrical resistance (TEER) values and increased paracellular leakage of Lucifer yellow, confirming its utility as a reliable marker for TJ permeability. tandfonline.comfrontiersin.org

Experimental findings have demonstrated the utility of Lucifer yellow in quantifying changes in intestinal permeability. In a neonatal apical-out enteroid model used to study necrotizing enterocolitis (NEC), treatment with lipopolysaccharide (LPS) and hypoxia led to a significant increase in the uptake of Lucifer yellow compared to control enteroids, indicating heightened paracellular permeability. nih.gov Furthermore, studies on Caco-2 cell monolayers have shown that certain keratin (B1170402) mutations can lead to a substantial increase in paracellular permeability as measured by Lucifer yellow transport. researchgate.net

Table 1: Research Findings on Paracellular Permeability Using Lucifer Yellow

Cell ModelCondition/TreatmentKey FindingReference
Neonatal Enteroids (Apical-Out)Lipopolysaccharide (LPS) & HypoxiaSignificantly increased uptake of Lucifer yellow into the lumen of treated enteroids compared to controls. nih.gov
Colon Cancer Cell Line (Expressing Keratin Mutations)K8 G62C, K8 K464N, K18 S230T MutationsA 30% increase in paracellular permeability was observed in cells with keratin mutations compared to wild-type cells. researchgate.net
Caco-2 Cell MonolayersCytochalasin B (disrupts actin filaments)Treatment with cytochalasin B significantly increased the transepithelial permeability of the monolayer. frontiersin.org
Caco-2 Cell MonolayersSweet Pepper ExtractRapidly decreased TEER value without affecting cell viability, suggesting modulation of TJ permeability. tandfonline.com

Analysis of Tight Junction Protein Distribution (e.g., ZO-1)

The permeability of the paracellular pathway is directly controlled by the complex of proteins that form the tight junctions, with Zonula Occludens-1 (ZO-1) being a critical scaffolding protein that links transmembrane proteins (like claudins and occludin) to the actin cytoskeleton. nih.govresearchgate.net Therefore, studies often correlate Lucifer yellow permeability data with the analysis of ZO-1 distribution to gain a more comprehensive understanding of barrier function. researchgate.netnih.gov Immunofluorescence microscopy is commonly used to visualize the localization and integrity of ZO-1 at the cell-cell junctions. nih.govnih.gov

In a healthy, intact epithelial barrier, ZO-1 is localized precisely at the tight junction, forming a continuous belt-like structure around the apical region of the cells. nih.govnih.gov Alterations in barrier function are frequently associated with a redistribution or disruption of this pattern. For example, in an in vitro study, colonocytes with specific keratin mutations that exhibited a 30% increase in Lucifer yellow permeability also showed an altered distribution of ZO-1 protein compared to cells with wild-type keratins. researchgate.net

Intravital microscopy studies on mouse intestinal epithelium have provided dynamic insights into the relationship between ZO-1 and barrier integrity during physiological processes like cell shedding. nih.gov During the extrusion of an epithelial cell, ZO-1 redistributes from the tight junction towards the apical and basolateral regions of the shedding cell. nih.gov Crucially, the permeation of luminal Lucifer yellow along the lateral intercellular spaces of the shedding cell is restricted to the location of the redistributed ZO-1, demonstrating that the relocalization of this tight junction protein sustains the epithelial barrier during the cell renewal process. nih.gov This ZO-1 redistribution is one of the earliest indicators of physiological cell shedding, occurring approximately 15 minutes before the nucleus begins to move from the epithelial layer. nih.gov

Table 2: Correlation Between Lucifer Yellow Permeability and ZO-1 Distribution

Model SystemExperimental ObservationCorrelation with Lucifer Yellow PermeabilityReference
Mouse Jejunal Villus EpitheliumDuring physiological cell shedding, ZO-1 redistributes from the tight junction toward the apical and basolateral regions.Permeation of luminal Lucifer yellow is confined to the area demarcated by the redistributed ZO-1, maintaining barrier function. nih.gov
Colon Cancer Cell LineCells with keratin disease mutations (K8 G62C, K8 K464N, K18 S230T) showed an altered distribution of ZO-1.The altered ZO-1 distribution was associated with a 30% increase in paracellular permeability measured by Lucifer yellow. researchgate.net
Neonatal EnteroidsImmunofluorescent staining confirmed the correct apical localization of ZO-1 in the apical-out enteroid model.This structural confirmation supported the use of Lucifer yellow to accurately assess permeability changes under NEC-like conditions. nih.gov

Development and Application of Lucifer Yellow Ethylenediamine Derivatives in Research

Lucifer Yellow Ethylenediamine (B42938) as a Synthetic Building Block for Novel Probes

Lucifer Yellow ethylenediamine is a key intermediate in the synthesis of advanced fluorescent probes due to its reactive primary amine. This functional group allows for straightforward conjugation to a variety of molecules through common chemical reactions. For instance, it can be coupled with molecules containing aldehydes or ketones to form Schiff bases, which can then be reduced to create stable amine derivatives nih.gov. This reactivity has been exploited to create a range of probes, including fluorescent lipid conjugates for studying cell membranes and conjugates of steroids like progesterone for potential use in fluoroimmunoassays nih.govnih.gov. The fundamental principle involves using the ethylenediamine linker to covalently attach the Lucifer Yellow fluorophore to a target-specific molecule, thereby creating a probe that combines the spectral properties of the dye with the biological activity of the conjugated molecule.

Functionalized Derivatives for Specific Research Applications

The ability to modify this compound has given rise to a suite of derivatives tailored for specific biological investigations. By attaching different functional groups, researchers can target these fluorescent probes to particular cellular components or use them to investigate specific biological processes.

Thiol-reactive derivatives of Lucifer Yellow are designed to selectively label proteins and other biomolecules containing sulfhydryl groups, which are primarily found in cysteine residues nih.govnih.gov. One such derivative is Lucifer Yellow iodoacetamide harvard.edubiotium.com. Iodoacetamides are well-known for their ability to react with thiols under specific pH conditions, forming stable thioether bonds scispace.com.

The Lucifer Yellow iodoacetamide derivative is particularly useful due to its high water solubility, a characteristic inherited from the parent Lucifer Yellow molecule nih.gov. This property makes it ideal for labeling exposed thiols on the surface of proteins in aqueous solutions and on the outer membranes of living cells without significant concerns about aggregation or precipitation biotium.comnih.gov. By labeling accessible cysteine residues, these probes allow researchers to study protein structure, conformation, and the accessibility of specific sites within a protein, providing insights into protein folding and interactions rsc.org. The general reaction scheme for thiol-reactive labeling is shown below:

Reactant 1Reactant 2Reaction ConditionProduct
Protein-SH (Thiol)Lucifer Yellow-IodoacetamidepH ~7.0-8.5Protein-S-Lucifer Yellow Conjugate
Protein-SH (Thiol)Lucifer Yellow-MaleimidepH ~6.5-7.5Protein-S-Lucifer Yellow Conjugate

Photoreactive labeling, also known as photoaffinity labeling, is a powerful technique for identifying and studying molecular interactions in biological systems nih.gov. This method utilizes probes equipped with a photoactivatable group (such as an azide or diazirine) that, upon irradiation with UV light, generates a highly reactive species capable of forming a covalent bond with nearby molecules thermofisher.comabmole.com. This allows for the permanent "trapping" of transient or reversible interactions, such as those between a ligand and its receptor.

While the strategy of creating photoreactive probes is well-established for many fluorophores, specific and widely-used photoreactive derivatives of this compound for covalent labeling are not extensively documented in scientific literature. In principle, the ethylenediamine group could be used as a synthetic handle to attach a photoreactive moiety like a phenylazide or a diazirine. Such a probe would theoretically allow researchers to bind the Lucifer Yellow derivative to a target and then, upon photoactivation, covalently link it to its interacting partners for subsequent identification and analysis. However, the practical synthesis and application of such specific Lucifer Yellow derivatives remain a specialized area of research.

Biotinylated Lucifer Yellow conjugates are powerful tools, particularly in neuroanatomy and cell biology, for tracing neuronal pathways and labeling cellular structures nih.govmedchemexpress.com. These probes combine the fluorescence of Lucifer Yellow with the high-affinity binding of biotin (B1667282) to avidin (B1170675) or streptavidin nih.gov. This dual-functionality allows for a multi-layered detection strategy that significantly amplifies the original signal.

After a cell or neuron is filled with a biotinylated Lucifer Yellow conjugate, it can be visualized directly via its fluorescence. For signal enhancement, the tissue can be subsequently treated with a streptavidin-enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP) nih.gov. The HRP enzyme then catalyzes a chromogenic reaction (e.g., with diaminobenzidine) to produce a dense, permanent, and electron-dense precipitate that is easily visible under both light and electron microscopy nih.gov. This enzymatic amplification makes it possible to detect even low levels of the tracer and to visualize the fine details of neuronal processes. Alternatively, fluorophore-conjugated streptavidin can be used to further boost the fluorescent signal. This method allows for robust and sensitive detection, overcoming issues of faint fluorescence or photobleaching medchemexpress.com.

ComponentFunctionApplication
Lucifer YellowFluorescent ReporterDirect visualization of labeled structures.
BiotinHigh-Affinity TagBinds to streptavidin or avidin conjugates.
Streptavidin-HRPAmplification AgentCatalyzes a chromogenic reaction for signal enhancement.
Streptavidin-FluorophoreAmplification AgentBinds to biotin to increase the number of fluorophores at the site.

Lucifer Yellow can be conjugated to dextrans, which are hydrophilic polysaccharides of varying molecular weights. These dextran conjugates are widely used as tracers to study fluid-phase endocytosis, membrane permeability, and intercellular communication through gap junctions. A key advantage of dextran conjugates is that they are more effectively retained within the injection site and exhibit less diffusion compared to the free dye.

By using Lucifer Yellow-dextran conjugates of different sizes (e.g., 3,000 MW to 70,000 MW), researchers can investigate the permeability properties of biological barriers, such as the nuclear envelope or vascular networks. For example, smaller dextran conjugates might pass through certain pores or junctions while larger ones are excluded, providing information about the size exclusion limits of these structures. In neuroscience, they are frequently used as anterograde tracers to map neuronal projections over long distances within the nervous system. The dextran component ensures that the tracer is transported within the axon and remains in the presynaptic terminals, allowing for clear visualization of neural pathways.

Photophysical Characterization of this compound

The utility of this compound and its derivatives as fluorescent probes is fundamentally determined by their photophysical properties. These properties dictate the optimal conditions for excitation and detection and influence the sensitivity and quality of the resulting fluorescence imaging. The photophysics of this compound have been studied in various polar solvents abmole.com.

The dye exhibits a broad absorption spectrum with a maximum typically around 428-430 nm, making it well-suited for excitation with common light sources like violet laser lines or mercury-arc lamps. Its emission spectrum is also broad, with a peak at approximately 532-540 nm in the yellow-green region of the visible spectrum medchemexpress.comnih.gov. This results in a large Stokes shift (the difference between the absorption and emission maxima) of over 100 nm, which is advantageous as it minimizes spectral overlap and improves the signal-to-noise ratio by reducing interference from scattered excitation light.

The fluorescence quantum yield of Lucifer Yellow in water is approximately 0.21, indicating that it is a reasonably efficient fluorophore thermofisher.com. Its fluorescence lifetime, which is the average time the molecule spends in the excited state, is on the order of several nanoseconds and can be influenced by the solvent environment abmole.com. These robust photophysical characteristics, combined with its chemical versatility, make this compound a foundational compound in the development of fluorescent probes.

Table of Photophysical Properties

Property Value Reference(s)
Excitation Maximum (λex) ~428 nm
Emission Maximum (λem) ~536 nm
Stokes Shift ~108 nm
Quantum Yield (in water) 0.21 thermofisher.com

Excited-State Dynamics and Deactivation Pathways

The photophysical behavior of this compound (LYen) in its excited state is governed by several competing deactivation pathways. rsc.orgnih.gov Upon absorption of a photon and transition to the first singlet excited state, the molecule can return to the ground state through various radiative and non-radiative processes. rsc.org In polar solvents, the primary deactivation pathways for the first singlet excited state of LYen are fluorescence and intersystem crossing. nih.govresearchgate.net Fluorescence involves the emission of a photon, which is the basis of its utility as a fluorescent probe. rsc.org Intersystem crossing is a non-radiative process where the molecule transitions to a triplet excited state. researchgate.netnih.gov The efficiency of these pathways determines the fluorescence quantum yield and lifetime of the dye. rsc.org Studies on Lucifer yellow derivatives have shown that these excited-state properties can be sensitive to the surrounding environment. rsc.org While detailed investigations into the excited-state dynamics of many naphthalimide derivatives exist, the ultrafast fluorescence dynamics of Lucifer Yellow were not systematically studied until more recently. rsc.org

Non-Radiative Decay Mechanisms (e.g., Intermolecular Proton Transfer)

In addition to fluorescence and intersystem crossing, non-radiative decay mechanisms can play a significant role in the deactivation of excited LYen, particularly in specific solvent environments. rsc.org A key non-radiative pathway for LYen in aqueous solutions is intermolecular proton transfer. nih.govresearchgate.net This process becomes a significant deactivation channel in water, reducing the fluorescence quantum yield. rsc.org The mechanism involves the transfer of a proton between the excited dye molecule and a water molecule. researchgate.net This excited-state proton transfer (ESPT) is a recognized phenomenon for fluorescent probes in protic solvents. nih.gov The predominance of different non-radiative processes, such as intersystem crossing versus ESPT, can be influenced by the polarity of the solvent. researchgate.netnih.gov For instance, in the related compound Lucifer yellow CH, intersystem crossing is more dominant in solvents of low polarity, while solvent-mediated intramolecular proton transfer becomes more significant in protic solvents of high polarity. nih.gov

Environmental Sensitivity of Fluorescence Dynamics

The fluorescence dynamics of this compound are highly dependent on its local microenvironment. rsc.orgnih.gov This sensitivity makes it a valuable probe for investigating biological systems. rsc.org The early fluorescence dynamics, including processes that occur on an ultrafast timescale, have been shown to be substantially influenced by the environment. researchgate.net Factors such as solvent polarity, pH, and the ability of the solvent to form hydrogen bonds can alter the spectral properties and fluorescence quantum yield of Lucifer Yellow derivatives. rsc.orgresearchgate.netmdpi.com For example, the fluorescence lifetime and steady-state spectrum of Lucifer Yellow are known to be environment-sensitive. rsc.org This characteristic allows LYen to be used as a local probe, with its fluorescence dynamics providing information about the immediate surroundings, such as within protein complexes. nih.gov Preliminary studies with a biotinylated Lucifer Yellow derivative complexed with avidin have illustrated the potential of using LYen's fluorescence dynamics to probe the local environment of proteins. rsc.orgnih.gov

The photophysical properties of LYen have been investigated in various polar solvents, revealing differences in its behavior. The dye is readily soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). rsc.org The table below summarizes key photophysical data for LYen in these solvents.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)
Water4285340.205.3
DMSO4265210.439.1
DMF4235150.529.5

Quenching Mechanisms by Biomolecules (e.g., Tryptophan, Indole)

The fluorescence of this compound can be quenched by nearby biomolecules, particularly amino acid residues like tryptophan. rsc.orgresearchgate.net This quenching effect can significantly modulate the spectral properties and fluorescence quantum yield of the dye when it is used to tag proteins. rsc.org A notable finding is the significant static quenching of LYen by both tryptophan and indole, which occurs on a subpicosecond timescale. nih.govresearchgate.net Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. researchgate.net

The interaction between LYen and tryptophan has been investigated using time-resolved techniques. rsc.org In the presence of tryptophan, the fluorescence of LYen is quenched, and a transient absorption signal corresponding to the tryptophan radical cation (Trp•+) can be observed. rsc.org This indicates that the quenching mechanism likely involves a photoinduced electron transfer (PET) from the tryptophan to the excited LYen molecule. rsc.orgresearchgate.net The quenching efficiency is distance-dependent, a principle exploited in methods like Tryptophan-Induced Quenching (TrIQ) to map distances in proteins. researchgate.net

The table below presents the bimolecular quenching rate constants (kq) for the quenching of LYen fluorescence by tryptophan and indole in water.

QuencherBimolecular Quenching Rate Constant (kq, 1010 M-1s-1)
Tryptophan1.1
Indole1.3

This efficient quenching by tryptophan residues is a crucial consideration when using Lucifer Yellow derivatives to label proteins, as it can be a primary factor in the observed decrease in fluorescence lifetime and intensity. rsc.org

Comparative Analyses with Alternative Biological Tracers

Methodological Comparisons with Fluorescein (B123965) and its Derivatives

Historically, fluorescein and its derivatives were utilized for detecting cell-to-cell coupling via gap junctions before the advent of Lucifer yellow. nih.gov However, a significant drawback of fluorescein is its ability to permeate plasma membranes, a characteristic that Lucifer yellow does not share. nih.gov This makes Lucifer yellow a more reliable tracer for specifically studying gap junctional communication.

The emissions of Cascade Blue derivatives are well-resolved from those of fluorescein and Lucifer yellow CH, allowing for multi-color imaging studies. thermofisher.comthermofisher.com For instance, Cascade Blue hydrazide, which readily passes through gap junctions, can be used in conjunction with Lucifer yellow derivatives for two-color detection. thermofisher.comthermofisher.com This combination, along with sulforhodamine 101, can even be employed for three-color mapping of neuronal processes. thermofisher.comthermofisher.com

In studies quantifying gap-junctional permeability, both calcein (B42510) and Lucifer yellow have been used. nih.govnih.gov While both are effective, their permeation rates can differ depending on the cell type and the specific connexin channels involved. nih.govnih.gov For example, in BICR/M1R(k) cells, the upper limit of single-channel permeance was found to be 50 x 10⁻¹² mm³/s for calcein and 150 x 10⁻¹² mm³/s for Lucifer yellow. nih.gov In contrast, for HeLa cells transfected with Cx43, the upper limits were 95 x 10⁻¹² mm³/s for calcein and 80 x 10⁻¹² mm³/s for Lucifer yellow. nih.gov

The gap-FRAP (fluorescence recovery after photobleaching) technique offers an all-optical method for studying gap junctions, often using membrane-permeable fluorescein-AM. yulonglilab.org This method avoids the technical challenges of microelectrode-based injections. yulonglilab.org

Evaluation Against Other Fluorescent Tracers in Specific Contexts

The choice of fluorescent tracer often depends on the specific experimental question and the properties of the cells or tissues being studied.

Lucifer yellow has been a long-standing tool for studying neuronal morphology due to its ability to be fixed in place. thermofisher.com However, other tracers have been developed with improved properties. For example, Cascade Blue derivatives exhibit stronger absorption and a higher quantum yield than Lucifer yellow CH. thermofisher.comthermofisher.com They also have good photostability. thermofisher.comthermofisher.com

In the context of neuronal tracing, various fluorescent dyes are available. Dextran amines conjugated to different fluorophores can be used for both anterograde and retrograde tracing. biotium.com Hydroxystilbamidine (Fluoro-Gold™) is another widely used retrograde tracer. biotium.com

For studying synaptic activity, styryl dyes like SynaptoGreen™ and SynaptoRed™ are employed. biotium.com These dyes are virtually non-fluorescent in aqueous solution but become intensely fluorescent in membranes, allowing for the visualization of synaptic vesicle cycling. biotium.com

In dye-loading experiments to identify gap junctions, Lucifer yellow has been used to show coupling between different neuronal subtypes, such as between I-type 1 interneurons and L2/3 pyramidal cells. linnarssonlab.org

Interactive Data Table: Comparison of Biological Tracers

TracerPrimary ApplicationAdvantagesDisadvantages
Lucifer yellow ethylenediamine (B42938) Gap junction studies, neuronal tracingFixable, highly fluorescent, does not permeate plasma membranes nih.govthermofisher.comCan clog microelectrodes, fluorescence may fade after immunohistochemistry nih.govnih.govinterchim.fr
Fluorescein Gap junction studies---Permeates plasma membranes nih.gov
Biocytin/Biotinylated Tracers Neuronal tracing, combined electrophysiology & immunohistochemistryExcellent electrical recording stability, strong staining after immunohistochemistry nih.govnih.govinterchim.frNot fluorescent, requires secondary detection biotium.com
Cascade Blue Multi-color neuronal tracingHigh quantum yield, good photostability, spectrally distinct from Lucifer yellow thermofisher.comthermofisher.com---
Dextran Amines Anterograde and retrograde tracingAvailable in various colors and molecular weights biotium.com---
Hydroxystilbamidine (Fluoro-Gold™) Retrograde tracing---Can migrate out of labeled neurons over time mdpi.com
SynaptoGreen™/SynaptoRed™ Synaptic activity monitoringActivity-dependent fluorescence biotium.com---

Methodological Limitations and Future Research Avenues for Lucifer Yellow Ethylenediamine

Identified Constraints in Application Methodologies

Lucifer yellow ethylenediamine (B42938), while a valuable tool in cellular and neurobiological research, is not without its methodological limitations. These constraints primarily revolve around its application in electrophysiological recordings and the retention of its fluorescent signal during subsequent tissue processing.

The use of Lucifer yellow in electrophysiology, where it is injected into cells via microelectrodes to correlate cellular structure with function, presents several challenges. nih.govwikidoc.org A primary issue is the tendency for electrodes filled with Lucifer yellow solution to have high electrical resistance and to block or clog during experiments. nih.govnih.gov This is particularly problematic when using fine-tipped electrodes required for recording from small cells. nih.gov

The high resistance of these electrodes can limit the amount of current that can be passed to inject the dye, often necessitating the use of pulsed currents over direct current. nih.gov Furthermore, studies have shown that recordings made with Lucifer yellow-filled electrodes can result in altered electrical properties of the neuron, such as lower input resistances and spikes of low-amplitude and broad duration. nih.gov The lithium salt of Lucifer yellow, often used due to its high water solubility, has been identified as a potential cause of these detrimental effects, leading to membrane depolarization and increased input conductance. nih.govulab360.com While using low concentrations of the dye in patch electrodes or using its potassium salt can mitigate this issue, it remains a significant consideration. nih.govulab360.com

Table 1: Challenges in Electrophysiological Injections with Lucifer Yellow

Challenge Description Potential Mitigation References
High Electrode Resistance Electrodes filled with Lucifer yellow often exhibit high resistance (>100 MΩ), which can lead to blockages. nih.govnih.gov Use of pulsed currents for injection. nih.gov nih.govnih.gov
Altered Neuronal Properties Recordings can show decreased input resistance and altered spike characteristics. nih.gov Record electrical properties before dye injection; use low dye concentrations in patch-clamp experiments. nih.gov nih.govnih.gov
Detrimental Ion Effects The commonly used lithium salt can cause membrane depolarization. nih.gov Use of potassium salt of Lucifer yellow or minimal dye concentration. nih.govulab360.com nih.govulab360.com

Following successful injection and imaging in live or fixed tissue, a significant challenge arises in preserving the fluorescence of Lucifer yellow ethylenediamine through subsequent histological processing. The dye's fluorescence can be faint and is susceptible to fading, particularly after procedures like immunohistochemistry. nih.govthermofisher.com One study reported that while 64% of Lucifer yellow-injected cells were recovered after immunohistochemical processing, the signal was invariably faint. nih.gov

This loss of signal can obscure fine cellular details, such as distal dendrites and axons, which are initially well-labeled by the dye. nih.govthermofisher.com To counteract this, researchers have developed methods using anti-Lucifer yellow antibodies to amplify the signal through standard enzyme-mediated immunohistochemical techniques, creating a more permanent and fade-free signal suitable for light microscopy. ulab360.comthermofisher.com Another advanced technique is the photoconversion of the dye in the presence of diaminobenzidine (DAB), which creates an electron-dense product, making the labeled structures visible for electron microscopy. thermofisher.comfrontiersin.org However, even with these methods, the inherent reduction in the primary fluorescent signal during processing remains a key limitation.

Emerging Research Directions and Advanced Applications

Despite its limitations, this compound continues to be relevant in cutting-edge research, with new applications and integrations continually being explored.

A promising future direction is the integration of Lucifer yellow labeling with optogenetic and chemogenetic techniques. These powerful methods allow for the precise control of neuronal activity using light or specific chemical ligands, respectively. researchgate.net By combining these approaches with Lucifer yellow injections, researchers can first identify the detailed morphology and connectivity of a neuron and then manipulate its activity to understand its functional role within a circuit. sci-hub.se

For instance, after characterizing a neuron's structure with Lucifer yellow, optogenetic tools like channelrhodopsins or halorhodopsins can be expressed in the same cell to either activate or inhibit it with light. pnas.org Similarly, chemogenetic approaches, such as DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), can be used for longer-lasting modulation of neuronal activity. sci-hub.se A novel strategy known as BioLuminescent-OptoGenetics (BL-OG) combines a luciferase with an opsin in a single molecule (Luminopsins or LMOs), allowing for both chemogenetic and optogenetic control. pnas.orgnsf.govnih.gov The ability to visualize the cell with a tracer like Lucifer yellow is crucial for targeted expression and subsequent functional manipulation in these sophisticated experimental designs.

The conjugation of this compound to nanoparticles represents a significant leap forward for targeted drug delivery and cellular imaging. rroij.comnih.gov Lucifer yellow can be incorporated into polymeric nanoparticles, which can be designed to be responsive to environmental cues like temperature or pH. gre.ac.uk This "smart" delivery system allows the nanoparticle to be traced within a biological system due to the dye's fluorescence, while also carrying a therapeutic payload that can be released at a specific target site. gre.ac.uk

The surface of these nanoparticles can be modified with ligands that bind to specific receptors on target cells, enhancing the precision of delivery. nih.govnih.gov For example, mannose-conjugated nanoparticles have been shown to be preferentially taken up by alveolar macrophages. nih.gov The size, surface charge, and shape of the nanoparticles are critical factors that influence their cellular uptake and ability to cross biological barriers like the blood-brain barrier. nih.govnih.gov Lucifer yellow's role as a fluorescent tag is invaluable in these studies for tracking the nanoparticles' journey and confirming their arrival at the intended destination. gre.ac.ukbiorxiv.org

Table 2: Applications of this compound in Nanoparticle Research

Application Description Key Advantage References
Traceable Drug Delivery Incorporation into "smart" nanoparticles that respond to stimuli like pH or temperature. gre.ac.uk Allows for combined diagnosis and targeted drug release. gre.ac.uk gre.ac.uk
Targeted Imaging Conjugation to nanoparticles with surface ligands for specific cell receptors. nih.govnih.gov Enhances visualization and tracking of targeted delivery systems. nih.govnih.gov nih.govnih.gov
Permeability Studies Used as a fluorescent tracer to assess the integrity of cellular barriers in response to nanoparticles. biorxiv.org Provides a robust method to quantify barrier function and nanoparticle translocation. biorxiv.org biorxiv.org

Lucifer yellow is increasingly being utilized in high-throughput screening (HTS) assays, particularly for assessing the integrity of cellular barriers, such as the blood-brain barrier (BBB). nih.govsigmaaldrich.com In these assays, a monolayer of endothelial cells is grown on a porous membrane, and the permeability of the barrier is measured by the amount of Lucifer yellow that passes through it over time. nih.govsigmaaldrich.com

This method has been adapted for 96-well plate formats, enabling the rapid screening of large libraries of compounds to identify those that either enhance or disrupt barrier integrity. nih.gov For example, one HTS study screened 1280 compounds and identified 50 that enhanced the integrity of a mouse brain endothelial cell monolayer. nih.gov Such screens are valuable for drug discovery, offering a platform to find new therapeutics for neurological diseases associated with BBB breakdown or to identify drugs that can transiently open the barrier to allow other therapies to enter the brain. nih.gov The robustness and reliability of Lucifer yellow as a non-destructive permeability marker are key to its utility in these large-scale screening efforts. nih.govsigmaaldrich.com

Novel Probe Design Incorporating this compound Scaffolds

The inherent properties of this compound make it an attractive scaffold for the development of novel fluorescent probes. thermofisher.comthermofisher.com Its fixable nature, meaning it can be chemically linked to surrounding biomolecules using standard aldehyde-based fixatives, is a significant advantage for detailed morphological studies. thermofisher.comthermofisher.com

Researchers are actively exploring the modification of the this compound structure to create new tools for biological investigation. For instance, its primary amine group provides a reactive site for conjugation to other molecules. medchemexpress.comtargetmol.comszabo-scandic.com This allows for the creation of probes with altered properties or targeted functionalities. One area of exploration involves its use as a building block for new Lucifer yellow derivatives with tailored characteristics. thermofisher.comthermofisher.com

An example of such innovation is the development of biotinylated Lucifer yellow derivatives. unige.ch These probes combine the fluorescent properties of Lucifer yellow with the high-affinity binding of biotin (B1667282) to avidin (B1170675) or streptavidin, enabling signal amplification and enhanced detection sensitivity. unige.ch

Furthermore, the principles of internal charge transfer (ICT) that contribute to the fluorescence of the naphthalimide core of Lucifer yellow are being harnessed to design ratiometric fluorescent sensors. escholarship.org In these sensors, the binding of an analyte can modulate the ICT process, leading to a detectable shift in the fluorescence emission spectrum. escholarship.org This approach allows for the quantitative measurement of specific ions or molecules within a cellular environment.

Another avenue of research involves the covalent patterning of surfaces with this compound. In a technique known as microcontact printing, stamps coated with a hydrophilic polymer can be used to transfer the fluorescent marker onto an aldehyde-terminated glass surface. utwente.nl This creates a stable, fluorescent pattern, demonstrating the potential for using this compound in the fabrication of biosensors and patterned substrates for cell culture studies. utwente.nl

The synthesis of conjugates of this compound with polymers, such as poly(aspartic acid), has also been reported. sci-hub.se These fluorescently labeled polymers have shown effective cellular uptake, opening possibilities for their use in drug delivery systems and for studying the intracellular fate of polymer-based therapeutics. sci-hub.se

Future research in this area will likely focus on several key aspects:

Developing probes with enhanced photostability and quantum yield: While Lucifer yellow is known for its brightness, new derivatives with even greater resistance to photobleaching and higher fluorescence efficiency would be beneficial for long-term imaging experiments. lumiprobe.com

Creating multi-functional probes: Combining the Lucifer yellow scaffold with other reporters or targeting moieties could lead to probes capable of simultaneously reporting on multiple cellular events or targeting specific organelles.

Designing sensors for a wider range of analytes: Expanding the repertoire of analytes that can be detected by Lucifer yellow-based sensors would significantly broaden their applicability in cell biology.

Improving the biocompatibility and cell permeability of novel probes: Ensuring that new derivatives are well-tolerated by living cells and can efficiently cross cell membranes is crucial for their successful application in live-cell imaging.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C14H11K2N3O8S2
Molecular Weight 491.58 g/mol
CAS Number 161578-11-6
Excitation Maximum ~426-430 nm medchemexpress.commdpi.com
Emission Maximum ~530-540 nm medchemexpress.commdpi.com

Q & A

What are the standard protocols for using Lucifer yellow ethylenediamine (LYen) as a fluorescent tracer in cell biology studies?

Methodological Answer:
LYen is widely employed in gap junction communication assays using the scrape-loading technique. A standard protocol involves:

  • Introducing LYen (typically at 1–5 mM concentration in PBS or saline) into cells via mechanical disruption (scrape-loading).
  • Incubating for 5–10 minutes to allow dye transfer through gap junctions.
  • Terminating the assay with fixatives (e.g., paraformaldehyde) and imaging using fluorescence microscopy (λEx/λEm ≈ 428/536 nm).
  • Including controls like gap junction blockers (e.g., carbenoxolone, CBX) to validate specificity .

How can researchers address inconsistencies in reported fluorescence lifetimes of this compound across different studies?

Advanced Analysis:
Discrepancies arise from variations in LYen derivatives, solvents (e.g., water vs. methanol), and instrumentation. To mitigate:

  • Control solvent polarity: Water (dielectric constant ~80) and methanol (~33) differentially affect LYen’s excited-state relaxation, altering lifetimes. Specify solvent conditions in metadata .
  • Document derivative identity: Distinguish LYen from other variants (e.g., LY CH, LY cadaverine) in publications, as structural differences impact photophysics .
  • Standardize instrumentation: Use time-correlated single-photon counting (TCSPC) with identical excitation wavelengths (e.g., 405 nm) for cross-study comparisons .

What conjugation techniques utilize the ethylenediamine group in LYen for biomolecular labeling?

Methodological Answer:
The ethylenediamine moiety enables covalent coupling to carboxylated targets via carbodiimide crosslinkers (e.g., EDC/NHS chemistry):

  • Activate carboxyl groups on the target molecule with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • React with LYen’s primary amines (pH 7–8, 4°C, 2–4 hours).
  • Purify conjugates via size-exclusion chromatography or dialysis. Validate labeling efficiency using fluorescence spectroscopy and SDS-PAGE .

What methodologies are optimal for quantifying LYen’s impact on bulk water dynamics in biophysical studies?

Advanced Methodology:
Ultrafast fluorescence spectroscopy measures solvation dynamics:

  • Use time-resolved fluorescence anisotropy to track water reorganization around LYen’s dipole.
  • Compare relaxation times (τ₁) in pure water (~1 ps) vs. osmolyte solutions (e.g., 0.25 M trehalose increases τ₁ by ~30%).
  • Pair with molecular dynamics simulations to correlate experimental τ₁ values with hydrogen-bond network perturbations .

How should LYen be stored and handled to prevent fluorescence quenching in experimental setups?

Basic Protocol:

  • Storage: ≤4°C in airtight, light-protected vials; lyophilized powder is stable for ≥2 years. Avoid freeze-thaw cycles for aqueous solutions .
  • Handling: Use amber vials or low-light conditions during experiments. Prepare working solutions fresh or aliquot for single-use to minimize photobleaching .

How does the choice of solvent (e.g., water vs. methanol) affect LYen’s photophysical properties, and how should this inform experimental design?

Advanced Considerations:

  • Solvent polarity: Methanol reduces LYen’s quantum yield by ~20% compared to water due to altered solvation shell rigidity.
  • Experimental design: For intracellular studies, match solvent dielectric constants to cytoplasmic conditions (ε ≈ 50–60) by using mixed solvents (e.g., water:methanol 3:1) .

What analytical techniques are recommended for characterizing LYen conjugates and verifying successful labeling?

Advanced Techniques:

  • Mass spectrometry (MS): Confirm conjugate molecular weight shifts (e.g., +534 Da for LYen-protein adducts).
  • Fluorescence correlation spectroscopy (FCS): Assess binding stoichiometry via diffusion time changes.
  • UV-Vis spectroscopy: Verify λmax shifts (e.g., from 428 nm to 430–435 nm upon conjugation) .

What controls are essential when using LYen in gap junction communication assays to ensure specificity?

Methodological Rigor:

  • Pharmacological controls: Co-treat with gap junction blockers (e.g., 50 µM CBX) to suppress dye transfer.
  • Negative controls: Use non-junctional dyes (e.g., dextran-conjugated LYen) to rule out passive diffusion.
  • Quantitative analysis: Measure dye spread area (pixel counts) and normalize to control groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.